Cas no 36044-03-8 (4-(ethylsulfanyl)butane-1-thiol)
4-(ethylsulfanyl)butane-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5-Thia-1-heptanethiol
- UKCNJCPIHIMVSL-UHFFFAOYSA-N
- EN300-1870206
- 4-(ethylsulfanyl)butane-1-thiol
- AKOS018596432
- 36044-03-8
-
- Inchi: 1S/C6H14S2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3
- InChI Key: UKCNJCPIHIMVSL-UHFFFAOYSA-N
- SMILES: S(CC)CCCCS
Computed Properties
- Exact Mass: 150.05369279g/mol
- Monoisotopic Mass: 150.05369279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 37.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3Ų
4-(ethylsulfanyl)butane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870206-0.05g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1870206-0.1g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1870206-0.25g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1870206-0.5g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1870206-1.0g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1870206-2.5g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1870206-5.0g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1870206-10.0g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1870206-1g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1870206-5g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 5g |
$1614.0 | 2023-09-18 |
4-(ethylsulfanyl)butane-1-thiol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-(ethylsulfanyl)butane-1-thiol
Comprehensive Overview of 4-(ethylsulfanyl)butane-1-thiol (CAS No. 36044-03-8): Properties, Applications, and Industry Insights
4-(ethylsulfanyl)butane-1-thiol (CAS No. 36044-03-8) is a sulfur-containing organic compound with a unique molecular structure that combines an ethylsulfanyl group with a butane-thiol backbone. This compound has garnered significant attention in recent years due to its versatile applications in flavor and fragrance formulations, pharmaceutical intermediates, and specialty chemical synthesis. The growing demand for sulfur-based flavor compounds in the food industry and the increasing research into thiol derivatives for medicinal chemistry have positioned this chemical as a subject of scientific and commercial interest.
The compound's molecular formula C6H14S2 and molecular weight 150.30 g/mol make it a moderately volatile substance with distinctive olfactory properties. Researchers have noted its potential as a flavor enhancer, particularly in meaty and savory flavor profiles, which aligns with current consumer trends toward umami-rich food products. The ethylsulfanyl moiety contributes to its unique chemical behavior, offering both lipophilic character and reactive sites for further chemical modifications.
From a synthetic chemistry perspective, 4-(ethylsulfanyl)butane-1-thiol serves as a valuable building block for more complex molecules. Its bifunctional nature allows for selective reactions at either the thiol or sulfide groups, making it particularly useful in asymmetric synthesis and catalysis research. Recent publications in ACS journals and RSC advances have highlighted its role in developing novel chiral auxiliaries and ligands for transition metal catalysts.
The compound's physicochemical properties have been extensively studied, with particular focus on its boiling point range (typically 220-230°C at atmospheric pressure) and solubility characteristics (moderate solubility in organic solvents like ethanol and ether, limited water solubility). These properties make it suitable for various formulation applications, especially where controlled release of active components is desired. In the personal care industry, derivatives of this compound are being explored for their potential in long-lasting fragrance systems.
Analytical methods for 4-(ethylsulfanyl)butane-1-thiol typically involve GC-MS analysis and HPLC techniques, with recent advancements in UHPLC-MS/MS providing greater sensitivity for trace analysis. The compound's chromatographic behavior and mass spectral fragmentation patterns have been well-documented, aiding in its identification in complex matrices. This analytical knowledge is particularly valuable for quality control in manufacturing processes and for regulatory compliance in various applications.
Recent patent literature reveals growing interest in the compound's potential for green chemistry applications. Several filings describe its use as a bio-based intermediate in sustainable chemical processes, aligning with global trends toward eco-friendly synthesis and renewable feedstocks. The compound's relatively low environmental persistence compared to some persistent organic pollutants makes it an attractive candidate for green formulation development.
In the context of market dynamics, the global demand for specialty thiols like 4-(ethylsulfanyl)butane-1-thiol has shown steady growth, particularly in the Asia-Pacific region where flavor and fragrance industries are expanding rapidly. Market analysts project continued growth in this sector, driven by increasing consumer demand for complex flavor profiles and natural-tasting additives. The compound's position in the value chain of flavor chemistry makes it an important subject for supply chain analysis and strategic sourcing considerations.
From a regulatory standpoint, 4-(ethylsulfanyl)butane-1-thiol is generally recognized as safe for use in specific applications when proper handling procedures are followed. Various food safety authorities have evaluated its derivatives, and it appears in several positive lists for flavoring substances. However, formulators must stay current with evolving global regulations concerning sulfur-containing compounds in consumer products.
Future research directions for this compound may focus on its potential in biocatalysis and enzyme-mediated transformations, areas that are gaining traction in white biotechnology. Preliminary studies suggest that certain sulfhydryl enzymes can selectively modify the compound's structure, opening possibilities for biobased production methods. Additionally, its potential in material science applications, particularly in self-assembled monolayers and surface modification technologies, warrants further investigation.
The scientific community continues to explore novel synthetic routes to 4-(ethylsulfanyl)butane-1-thiol, with recent publications describing improved atom economy methods and catalytic processes that reduce waste generation. These developments align with the Principles of Green Chemistry and respond to industry demands for more sustainable production methods. As research progresses, we anticipate new discoveries about this compound's potential across various scientific and industrial domains.
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